2-Ethoxy-3-methyl-1-butene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
56544-17-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-ethoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C7H14O/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
IRDGHFDTPIJNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(C)C |
Origin of Product |
United States |
Contextual Significance of Branched Alkyl Vinyl Ethers in Organic Chemistry
Branched alkyl vinyl ethers are a specific subclass of vinyl ethers, which are organic compounds containing an ether group attached to a vinyl group. numberanalytics.comfiveable.me Vinyl ethers, in general, are highly reactive monomers and valuable synthons in organic synthesis due to the electron-rich nature of their carbon-carbon double bond. fiveable.meresearchgate.net This reactivity allows them to participate in a wide array of chemical transformations, including polymerization, cycloaddition reactions like the Diels-Alder reaction, and hydroformylation. researchgate.net
The introduction of branching in the alkyl portion of the molecule, as seen in 2-ethoxy-3-methyl-1-butene, imparts specific steric and electronic properties. The branched alkyl chain can influence the kinetics and selectivity of reactions. For instance, the steric bulk introduced by groups like the isopropyl group in this compound can affect the rate and mechanism of polymerization and cycloaddition reactions when compared to their straight-chain counterparts like ethyl vinyl ether. google.com This structural complexity makes them important substrates for developing and understanding stereoselective reactions, where controlling the three-dimensional arrangement of atoms is crucial. nih.gov Their general stability and utility as solvents for a range of organic compounds further enhance their role in synthetic chemistry. numberanalytics.comsolubilityofthings.com
Research Imperatives and Emerging Trends Pertaining to 2 Ethoxy 3 Methyl 1 Butene
Current research involving 2-ethoxy-3-methyl-1-butene and related branched vinyl ethers is largely driven by their potential in asymmetric synthesis, particularly in metal-catalyzed hydroformylation.
Asymmetric hydroformylation is a powerful, atom-efficient reaction that converts an alkene into a chiral aldehyde by adding a formyl group and a hydrogen atom across the double bond. tue.nlsioc-journal.cn These chiral aldehydes are highly valuable intermediates in the pharmaceutical industry for synthesizing complex molecules like α-aryl propionic acids. tue.nl The hydroformylation of vinyl ethers like this compound presents a significant challenge in controlling both regioselectivity (i.e., whether the formyl group adds to the branched or linear position) and enantioselectivity (i.e., the formation of one enantiomer over the other). tue.nl
Emerging trends focus on the development of sophisticated catalyst systems, often based on rhodium, to address these challenges. researchgate.netresearchgate.net Research involves designing chiral ligands that can effectively interact with the metal center and the substrate to guide the reaction toward the desired regio- and enantio-isomeric product. nih.gov The substrate scope of these advanced catalytic methods has been expanded to include structurally complex alkenes, including 1,1-disubstituted alkenes, a category to which this compound belongs. researchgate.net
Beyond hydroformylation, fundamental thermodynamic studies remain an important area of research. For example, the thermodynamics of the isomerization of this compound to its more stable isomer, 2-ethoxy-3-methyl-2-butene, has been investigated. nist.gov Such studies provide crucial data on the relative stabilities of isomeric structures, which is essential for optimizing reaction conditions and understanding reaction mechanisms.
Thermodynamic Data for Isomerization Reaction nist.gov
| Reaction | Quantity | Value (kJ/mol) | Method |
|---|
Scope and Objectives of Academic Inquiry on 2 Ethoxy 3 Methyl 1 Butene
Established Synthetic Pathways and Their Mechanistic Underpinnings
Etherification Routes via Alcohol/Alkene Precursors
These routes are fundamental in ether synthesis and can be adapted for the preparation of this compound. They generally involve the reaction of an alcohol with an alkene or a related precursor.
The acid-catalyzed addition of an alcohol to an alkene is a direct method for ether synthesis. jove.com In the context of producing this compound, this would involve the reaction of ethanol (B145695) with 3-methyl-1-butene (B165623) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). jove.comchadsprep.com
The mechanism begins with the protonation of the alkene's double bond by the acid catalyst, which leads to the formation of a carbocation intermediate. brainly.combrainly.com The stability of this carbocation is a critical factor in determining the product distribution. In the case of 3-methyl-1-butene, protonation can lead to a secondary carbocation. However, this secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation. chemistrysteps.com The nucleophilic oxygen of an ethanol molecule then attacks this carbocation. youtube.com A final deprotonation step, often by another molecule of the alcohol solvent, yields the ether product. chadsprep.comyoutube.com
It is important to note that the potential for carbocation rearrangements can lead to the formation of isomeric products. chemistrysteps.com For instance, the reaction of 3-methyl-1-butene with ethanol in the presence of sulfuric acid can yield a mixture of products, with the major product often being 2-ethoxy-2-methylbutane, resulting from the rearrangement to the more stable tertiary carbocation. chemistrysteps.comchegg.com
Table 1: Comparison of Products in Acid-Catalyzed Addition
| Reactant | Major Product | Minor Product (potential) |
|---|
This table is interactive. Click on the headers to sort.
The Williamson ether synthesis is a classic example of a nucleophilic substitution approach to forming ethers. libretexts.org This method involves the reaction of an alkoxide ion with a primary alkyl halide. doubtnut.com To synthesize this compound via this route, one would theoretically need to react sodium ethoxide with a vinylic halide, such as 1-bromo-3-methyl-1-butene. However, the Williamson ether synthesis is generally not effective with secondary or tertiary alkyl halides due to competing elimination reactions, and vinylic halides are also generally unreactive under standard SN2 conditions. libretexts.org
A more plausible, though indirect, approach would involve creating a suitable halogenated intermediate from a precursor like 3-methyl-2-butanol. This alcohol could be converted to the corresponding alkyl halide, which could then potentially undergo a base-induced elimination to form the desired alkene, this compound, although controlling the regioselectivity of the elimination would be a significant challenge.
To circumvent the issue of carbocation rearrangements inherent in acid-catalyzed additions, the alkoxymercuration-demercuration reaction is a highly effective alternative. chemistrysteps.comlibretexts.org This two-step process allows for the Markovnikov addition of an alcohol to an alkene without rearrangement. jove.combyjus.com
The reaction involves treating the alkene (3-methyl-1-butene) with mercuric acetate, Hg(OAc)₂, or mercuric trifluoroacetate, Hg(O₂CCF₃)₂, in an alcohol solvent (ethanol). libretexts.orgmasterorganicchemistry.com This forms a mercurinium ion intermediate, which is a three-membered ring. chemistrysteps.commasterorganicchemistry.com The alcohol then attacks the more substituted carbon of this ring in an anti-addition fashion. libretexts.orgbyjus.com The subsequent demercuration step, typically achieved with sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom. libretexts.orglibretexts.org This method reliably produces the Markovnikov product without the complication of carbocation rearrangements. byjus.com When 3-methyl-1-butene is subjected to alkoxymercuration-demercuration using ethanol, the expected major product is 2-ethoxy-3-methylbutane. bartleby.com
Table 2: Regioselectivity of Alkoxymercuration-Demercuration
| Alkene | Reagents | Product |
|---|
This table is interactive. Click on the headers to sort.
Alkenyl Ether Synthesis through Related Olefination Reactions
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are powerful tools for the stereoselective synthesis of alkenes and can be adapted for the synthesis of vinyl ethers.
The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com To synthesize this compound, one could envision reacting a suitable phosphonium ylide with isobutyraldehyde (B47883). Specifically, (ethoxymethyl)triphenylphosphonium chloride could be deprotonated with a strong base like n-butyllithium to form the corresponding ylide. researchgate.net This ylide would then react with isobutyraldehyde to yield this compound. The Wittig reaction can often produce a mixture of E and Z isomers, although reaction conditions can be tuned to favor one over the other. researchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com This method often provides excellent stereoselectivity, typically favoring the (E)-alkene. wikipedia.orgnih.gov For the synthesis of this compound, a phosphonate (B1237965) such as diethyl (ethoxymethyl)phosphonate would be deprotonated with a base (e.g., NaH) and then reacted with isobutyraldehyde. alfa-chemistry.com The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com
Table 3: Comparison of Olefination Reactions for Vinyl Ether Synthesis
| Reaction | Key Reagents | Typical Stereoselectivity |
|---|---|---|
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Mixture of E/Z, tunable |
This table is interactive. Click on the headers to sort.
Synthesis via Organometallic Reagents and Catalysis
Organometallic chemistry offers a range of catalytic methods for the synthesis of ethers and alkenes. numberanalytics.commt.com While direct catalytic synthesis of this compound is not widely documented, related organometallic reactions provide plausible routes.
Ruthenium complexes, for instance, have been shown to catalyze the cross-disproportionation of vinylsilanes with vinyl alkyl ethers. acs.org While this specific reaction may not directly produce the target compound, it highlights the potential of transition metal catalysis in forming C-O and C=C bonds relevant to vinyl ether synthesis.
Another approach could involve the use of organocuprates. mmcmodinagar.ac.in These reagents are known for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds. A strategy could potentially be devised where an ethoxy group is introduced via a cuprate (B13416276) reagent to a suitable unsaturated precursor.
Furthermore, organometallic reagents like Grignard reagents can be employed in multi-step syntheses. mmcmodinagar.ac.in For example, a Grignard reagent could be used to construct the carbon skeleton, followed by functional group manipulations to introduce the ether linkage and the double bond.
The development of novel organometallic catalysts continues to be an active area of research, with the potential for more direct and efficient syntheses of complex molecules like this compound. nih.gov
Novel and Sustainable Approaches to this compound Synthesis
The quest for more efficient and environmentally benign synthetic routes to this compound has led to the exploration of innovative catalytic systems and process technologies. These modern approaches aim to overcome the drawbacks of classical methods by offering higher selectivity, milder reaction conditions, and reduced environmental impact.
Chemo- and Regioselective Catalytic Transformations
The selective formation of the desired this compound isomer is a significant challenge in its synthesis. The development of chemo- and regioselective catalytic methods is therefore of paramount importance. Transition metal catalysis has emerged as a powerful tool for achieving high selectivity in the synthesis of vinyl ethers.
For instance, iridium-based catalysts have shown remarkable efficiency in the vinylation of alcohols. A plausible chemo- and regioselective synthesis of this compound could involve the reaction of 3-methyl-1-buten-2-ol with a suitable vinylating agent, such as vinyl acetate, in the presence of an iridium catalyst. acs.org The catalytic cycle would likely involve the formation of an iridium-alkoxy complex followed by insertion of the vinylating agent and subsequent elimination to yield the desired vinyl ether and regenerate the catalyst. acs.org The choice of ligands and reaction conditions would be crucial in directing the regioselectivity of the reaction to favor the formation of the 1-butene (B85601) isomer over other potential byproducts.
Palladium-catalyzed cross-coupling reactions also offer a viable route. The reaction of an appropriate organometallic reagent derived from 3-methyl-1-butene with an ethoxy-containing electrophile, or vice versa, could be a potential strategy. The key to success in this approach lies in the careful selection of the catalyst, ligands, and reaction parameters to control the chemo- and regioselectivity of the C-O bond formation.
Another approach involves the gold-catalyzed cyclization of 1,5-diynes with ketones, which can act as both reagent and solvent, to produce diversely substituted vinyl ethers under mild conditions. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of gold catalysis in constructing complex ether functionalities with high selectivity.
| Catalyst System | Reactants | Key Features | Plausible Yield (%) |
| [Ir(cod)Cl]₂ / Base | 3-Methyl-1-buten-2-ol, Vinyl Acetate | High regioselectivity for the vinyl ether product under mild conditions. acs.org | 85-95 |
| Pd(OAc)₂ / Ligand | Organostannane of 3-methyl-1-butene, Ethoxy-transfer reagent | Potential for high chemo- and regioselectivity through ligand design. | 70-85 |
| IPr*Au(MeCN)SbF₆ | 1,5-Diyne Substrate, Ethanol | Mild reaction conditions and functional group tolerance. nih.gov | 75-90 |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for commodity and fine chemicals, including this compound. The goal is to minimize the environmental footprint of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
One of the key tenets of green chemistry is the use of renewable feedstocks. The synthesis of vinyl ethers from biomass-derived starting materials is a promising area of research. For example, a novel route for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether has been reported, utilizing a solid base catalyst. rsc.org A similar strategy could be envisioned for this compound, starting from a suitable bio-based precursor.
The use of enzymatic catalysis represents another significant advancement in green synthesis. Lipases, for instance, have been successfully employed in the synthesis of vinyl ether esters directly from carboxylic acids and hydroxyl vinyl ethers. nih.govrsc.orgresearchgate.net An analogous enzymatic approach for the synthesis of this compound could involve the reaction of ethanol with a suitable acetylenic precursor in the presence of a specific enzyme, offering high selectivity under mild, environmentally friendly conditions.
The replacement of hazardous reagents and solvents is also a critical aspect of green chemistry. Traditional methods for vinyl ether synthesis often employ stoichiometric bases and volatile organic solvents. catalysis.blog Greener alternatives include the use of solid base catalysts, such as CaO-MgO, which can be easily separated and recycled, and the use of safer acetylene (B1199291) sources like calcium carbide in superbasic catalytic systems (e.g., KOH/DMSO). rsc.orgrsc.org Furthermore, the use of green solvents like ionic liquids, deep eutectic solvents, or even water, where applicable, can significantly reduce the environmental impact of the synthesis. rsc.orgrsc.org
| Green Chemistry Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the etherification reaction. nih.govrsc.orgresearchgate.net | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. |
| Solid Base Catalysis | Employment of heterogeneous catalysts like CaO-MgO for elimination or addition reactions. rsc.org | Ease of separation and catalyst recycling, potential for continuous processing. |
| Safer Reagents | Utilization of calcium carbide as a safer alternative to acetylene gas. rsc.org | Reduced handling hazards associated with gaseous acetylene. |
| Green Solvents | Application of ionic liquids, deep eutectic solvents, or supercritical fluids as reaction media. rsc.orgrsc.org | Lower toxicity, reduced volatility, and potential for recyclability compared to traditional organic solvents. |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, particularly for reactions that are exothermic, involve hazardous intermediates, or require precise control over reaction parameters. The application of flow chemistry to the synthesis of this compound has the potential to enhance safety, improve efficiency, and facilitate scalability.
In a continuous flow setup, reactants are pumped through a heated or cooled tube reactor, where the reaction takes place. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat transfer and precise temperature control, which is crucial for maintaining selectivity and preventing runaway reactions. This enhanced control can lead to higher yields and purities of the final product.
For the synthesis of this compound, a flow process could be designed for various synthetic routes. For example, a catalytic vinylation reaction could be performed by passing a solution of the alcohol and vinylating agent through a packed-bed reactor containing the immobilized catalyst. This setup would not only allow for continuous production but also simplify catalyst separation and reuse.
The scalability of flow processes is another key benefit. Scaling up a reaction in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("numbering-up"), rather than increasing the size of the reactor, which can introduce challenges in mixing and heat transfer.
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent, due to high surface-area-to-volume ratio. |
| Safety | Accumulation of large quantities of reagents and intermediates can be hazardous. | Small reaction volumes and in-line quenching improve safety. |
| Scalability | Can be challenging due to changes in heat and mass transfer. | More straightforward through continuous operation or numbering-up. |
| Process Control | More difficult to maintain precise control over temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. |
Reaction Pathways and Intermediate Species Characterization
The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, which readily participates in various chemical transformations. The specific pathways and the nature of the intermediates formed are highly dependent on the reaction conditions and reagents employed.
Electrophilic Addition Mechanisms at the Alkene Moietymsu.eduyoutube.com
The first and often rate-determining step in the electrophilic addition of an acid, such as a hydrogen halide (HX), to an alkene is the attack of the π electrons on the electrophile (e.g., the proton from HX). msu.edulibretexts.org In the case of this compound, protonation of the double bond leads to the formation of a carbocation intermediate.
The proton can add to either carbon of the double bond. The stability of the resulting carbocation determines the preferred pathway.
Path A: Protonation at C1: Addition of the proton to the terminal carbon (C1) results in a tertiary carbocation at C2. This carbocation is highly stabilized by two factors: hyperconjugation with the adjacent alkyl groups (methyl and isopropyl) and, more significantly, resonance stabilization from the lone pair of electrons on the adjacent oxygen atom of the ethoxy group. The oxygen atom can donate electron density to the positively charged carbon, forming a more stable oxonium ion resonance structure.
Path B: Protonation at C2: Addition of the proton to the internal carbon (C2) would result in a primary carbocation at C1. Primary carbocations are significantly less stable than tertiary carbocations and are therefore formed much more slowly, if at all.
Due to the superior stability of the tertiary, resonance-stabilized carbocation, protonation overwhelmingly occurs at the C1 position. The formation of this intermediate is the slow step of the reaction. msu.edu
Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. masterorganicchemistry.com In the electrophilic addition to unsymmetrical alkenes like this compound, Markovnikov's rule is a key consideration. msu.edusavemyexams.com The rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. savemyexams.com
This rule is a direct consequence of the carbocation stability discussed previously. The reaction proceeds via the more stable carbocation intermediate. msu.edu For this compound, the addition of an electrophile (E+) to C1 generates the more stable tertiary carbocation at C2. The subsequent attack by the nucleophile (Nu-) occurs at this C2 position.
Table 1: Regioselectivity in Electrophilic Addition to this compound
| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Major Product | Minor Product (Predicted) | Rationale for Selectivity |
| This compound | H+ (from HCl) | Cl- | 2-Chloro-2-ethoxy-3-methylbutane | 1-Chloro-2-ethoxy-3-methylbutane | Formation of the more stable tertiary, resonance-stabilized carbocation at C2 (Markovnikov's Rule). msu.edusavemyexams.com |
| This compound | H+ (from H₂O/H₃O+) | H₂O | 2-Ethoxy-3-methyl-2-butanol | Not significantly formed | Follows Markovnikov's rule, leading to the formation of a hemiacetal which may be unstable. |
This predictable regioselectivity is a cornerstone for synthesizing specific products from unsymmetrical alkenes. masterorganicchemistry.commasterorganicchemistry.com
Radical Reaction Pathways and Their Initiators
While electrophilic additions are common, alkenes can also undergo radical additions, particularly in the presence of radical initiators like peroxides. The most notable example is the anti-Markovnikov addition of hydrogen bromide (HBr). chemistrysteps.com This specific reaction pathway gives a product with the opposite regiochemistry to the standard electrophilic addition. chemistrysteps.com For other hydrogen halides like HCl, the radical pathway is not typically observed as the bond dissociation energies are less favorable.
The mechanism involves the homolytic cleavage of the initiator to produce radicals, which then react with HBr to generate a bromine radical (Br•). The bromine radical, acting as the electrophile, adds to the double bond. In contrast to electrophilic addition, the bromine radical adds to the C1 carbon to generate the more stable tertiary radical at C2. This intermediate then abstracts a hydrogen atom from another HBr molecule to form the final product and propagate the radical chain.
Rearrangement Processes and Competing Isomerizationlibretexts.orgorganic-chemistry.org
Carbocation intermediates, once formed, are susceptible to rearrangement to form more stable carbocations. libretexts.org These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.org For example, the reaction of 3-methyl-1-butene with HCl yields a rearranged product because the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. libretexts.org
In the case of this compound, the carbocation formed by protonation at C1 is already a tertiary carbocation and is further stabilized by resonance from the adjacent oxygen. This high degree of stability means that rearrangements are generally not expected or favorable, as there is no more stable carbocation that can be readily formed through a simple shift.
However, competing isomerization of the starting material or product can occur, especially under acidic or thermal conditions. For instance, acid catalysis could potentially lead to the isomerization of this compound to its more thermodynamically stable isomer, 2-ethoxy-3-methyl-2-butene. Another possible isomer is 1-ethoxy-3-methyl-2-butene. nih.gov The masterorganicchemistry.commasterorganicchemistry.com-Wittig rearrangement is a specific type of sigmatropic reaction that can occur with allylic ethers, leading to isomerized homoallylic alcohols. organic-chemistry.org
Stereochemical Outcomes of Key Reactions
The stereochemistry of an addition reaction depends on the mechanism. The pi bond of the alkene is planar, presenting two faces for attack. masterorganicchemistry.commasterorganicchemistry.com
Reactions via Planar Carbocations: In the electrophilic addition of HX, the intermediate carbocation is sp²-hybridized and planar. libretexts.org The subsequent attack by the nucleophile can occur from either face with equal probability. If the addition creates a new stereocenter and no other stereocenters are present, a racemic mixture of enantiomers will be formed. masterorganicchemistry.com For this compound, addition of HBr would form 2-bromo-2-ethoxy-3-methylbutane. Since the C2 carbon becomes a stereocenter, a racemic mixture would be the expected product.
Reactions with Stereospecific Mechanisms: Other addition reactions, not proceeding through a planar carbocation, can have specific stereochemical outcomes. For example, halogenation (addition of Br₂ or Cl₂) typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition (the two halogen atoms add to opposite faces of the double bond). Dihydroxylation can result in either syn-addition (using OsO₄ or cold, dilute KMnO₄) or anti-addition (via epoxidation followed by acid-catalyzed ring-opening), depending on the reagents used. chemistrysteps.com
Kinetic Studies of Reactions Involving this compound
Kinetic studies are a cornerstone of mechanistic chemistry, offering quantitative data on reaction rates and the factors that influence them. The acid-catalyzed hydrolysis of vinyl ethers, including this compound, is a well-established reaction class that proceeds through a defined mechanism. The generally accepted pathway involves a rate-determining proton transfer from the acid catalyst to the β-carbon of the vinyl ether double bond. rsc.orgresearchgate.net This step results in the formation of a resonance-stabilized carbocation intermediate. Subsequently, this intermediate rapidly reacts with a nucleophile, such as water, to form a hemiacetal, which then quickly decomposes to the final products, an aldehyde and an alcohol. researchgate.netyoutube.com
Research on a series of alkyl vinyl ethers (RO-CH=CH₂) has shown that the rate of hydrolysis increases with the electron-donating ability of the alkyl group. rsc.org The reactivity follows the sequence: tert-butyl > isopropyl > ethyl > methyl. rsc.org This trend is attributed to the stabilization of the carbocation intermediate formed during the rate-determining protonation step.
The Brønsted relationship, which correlates the catalytic coefficient (k_HA) with the acid dissociation constant (K_a) of the catalyst, is a valuable tool in these studies. For the hydrolysis of 4-methoxy-1,2-dihydronaphthalene (B8803084), a Brønsted exponent (α) of 0.70 was determined. arkat-usa.org This value, being closer to 1 than 0, suggests a transition state that is structurally and electronically similar to the carbocation intermediate, indicating a significant degree of proton transfer from the catalyst to the substrate at the transition state. arkat-usa.org
Solvent isotope effects also provide crucial mechanistic information. For the acid-catalyzed hydrolysis of ethyl vinyl ether, the deuterium (B1214612) isotope effect (kH+/kD+) was found to be 2.95. rsc.org Similarly, for 4-methoxy-1,2-dihydronaphthalene, a kH/kD of 3.39 was observed. arkat-usa.org These values, being greater than 1, are characteristic of reactions where a proton transfer is the rate-determining step. arkat-usa.orgrsc.org
The following interactive table presents representative second-order rate constants for the acid-catalyzed hydrolysis of various vinyl ethers, illustrating the effect of structure on reactivity.
Table 1: Relative and absolute second-order rate constants for the hydronium ion-catalyzed hydrolysis of various vinyl ethers in aqueous solution at 25°C. Data compiled from multiple sources. rsc.orgcdnsciencepub.com
Activation parameters, such as the entropy of activation (ΔS‡), also offer mechanistic clues. For the hydrolysis of ethyl vinyl ether, a ΔS‡ of -11 cal mol⁻¹ K⁻¹ was reported. rsc.org This negative value is consistent with a transition state that is more ordered than the reactants, as would be expected for a bimolecular reaction involving the vinyl ether and a proton.
The solvent in which a reaction is conducted can have a profound impact on its rate. For reactions that proceed through ionic intermediates, such as the acid-catalyzed hydrolysis of vinyl ethers, the polarity of the solvent is a key factor. Generally, an increase in solvent polarity leads to an increase in the reaction rate. This is because polar solvents can better solvate and stabilize the charged transition state, thereby lowering the activation energy of the reaction.
Studies on the hydrolysis of alkyl vinyl ethers have been conducted in a variety of aqueous organic solvents. rsc.org The observed rate constants are influenced by the composition of the solvent mixture. For instance, in the hydrolysis of ethyl nicotinate (B505614) in water-dioxane mixtures, the rate constant was found to decrease with an increasing proportion of the non-polar co-solvent, dioxane. rjpn.org This observation is explained by the differential solvation of the initial and transition states. rjpn.org
The effect of solvent composition on the activation energy provides further insight. An increase in the iso-composition activation energy with increasing concentration of the organic co-solvent can indicate that the transition state is more solvated than the initial state, or that the initial state is desolvated to a lesser extent than the transition state. rjpn.org
The following interactive table illustrates the effect of solvent composition on the rate constant for the hydrolysis of an ester.
Table 2: Illustrative relative rate constants for the hydrolysis of an ester in varying compositions of dioxane-water mixtures, demonstrating the trend of decreasing rate with decreasing solvent polarity.
The hydrolysis of vinyl ethers is subject to general acid catalysis, meaning that any Brønsted acid present in the solution can act as a catalyst, not just the hydronium ion. rsc.org This has been demonstrated in studies using carboxylic acid buffers. arkat-usa.orgacs.org The catalytic efficiency of different acids is related to their acid strength, as described by the Brønsted catalysis law. arkat-usa.org
The Brønsted plot for the hydrolysis of 4-methoxy-1,2-dihydronaphthalene shows a linear relationship between the logarithm of the catalytic coefficient and the pKa of the catalyzing acid, with a slope (α) of 0.70. arkat-usa.org This indicates that the rate of the reaction is sensitive to the strength of the acid catalyst.
Intramolecular catalysis can also play a significant role. For example, the hydrolysis of 2-ethoxy-1-cyclopentene-1-carboxylic acid is greatly accelerated by the presence of the neighboring carboxylic acid group. acs.org This intramolecular general acid catalysis can be highly efficient, with effective molarities reaching nearly 300 M in some cases. rsc.org This highlights the importance of the proximity and orientation of catalytic functional groups.
More recently, artificial enzymes, such as molecularly imprinted polymers, have been developed to catalyze vinyl ether hydrolysis with high specificity. nih.gov These catalysts can be designed to have precisely positioned acidic groups within a substrate-tailored active site, mimicking the function of natural enzymes. nih.gov
The following interactive table presents general acid catalytic coefficients for the hydrolysis of 4-methoxy-1,2-dihydronaphthalene by various carboxylic acids.
Table 3: General acid catalytic coefficients for the hydrolysis of 4-methoxy-1,2-dihydronaphthalene in aqueous solution at 25°C, illustrating the dependence of the catalytic rate on the strength of the acid. arkat-usa.org
Applications of 2 Ethoxy 3 Methyl 1 Butene in Advanced Organic Synthesis
As a Versatile Building Block for Complex Chemical Architectures
2-Ethoxy-3-methyl-1-butene's combination of an alkene and an ether functional group within a compact framework makes it a valuable starting material for constructing intricate molecular designs. The interplay between these groups dictates its role in a variety of synthetic transformations.
Synthesis of Advanced Ethers and Alkenyl Ethers
The reactivity of this compound is dominated by its electron-rich C1-C2 double bond, making it susceptible to electrophilic addition reactions vulcanchem.com. This characteristic can be harnessed for the synthesis of more complex ether structures. While explicit protocols for this specific compound are not extensively documented, its structure is analogous to other vinyl ethers that undergo well-established transformations.
For instance, the acid-catalyzed addition of alcohols (hydroalkoxylation) to the double bond would be expected to yield acetals. This reaction is a fundamental transformation for creating protected carbonyl compounds or for introducing new alkoxy groups into a molecule. The general reactivity of alkenes and ethers suggests its potential in reactions like:
Electrophilic Addition: Reaction with electrophiles such as halogens or proton acids would functionalize the vinyl group, leading to halogenated ethers or, after hydrolysis, ketones vulcanchem.com.
Hydroformylation: The introduction of a formyl group and hydrogen across the double bond could produce aldehydes that are precursors to a variety of other functional groups.
Oxidation: Reactions like epoxidation or dihydroxylation would convert the double bond into more functionalized moieties, such as epoxides or diols, which are key intermediates in organic synthesis.
These potential reactions highlight the compound's utility in generating a diverse array of more substituted and functionalized ether derivatives.
Participation in Pericyclic Reactions (e.g., Diels-Alder cycloadditions)
Pericyclic reactions are a class of concerted chemical reactions involving a cyclic redistribution of bonding electrons msu.edulibretexts.org. The most well-known of these is the Diels-Alder reaction, a cycloaddition that forms a six-membered ring from a conjugated diene and a substituted alkene known as a dienophile libretexts.orgebsco.comucalgary.ca.
The role of a reactant in a Diels-Alder reaction is heavily influenced by its electronic properties. A standard reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile ucalgary.ca.
Analysis of this compound as a Diels-Alder Reactant:
| Reactant Role | Structural/Electronic Requirement | Suitability of this compound |
| Diene | Must be a conjugated diene (alternating double and single bonds) and able to adopt an s-cis conformation. | Not a conjugated diene; cannot act as the diene component. |
| Dienophile | Typically activated by an adjacent electron-withdrawing group (e.g., C=O, CN) to make the double bond electron-poor. ucalgary.calibretexts.org | The ethoxy group is electron-donating, making the double bond electron-rich. This makes it a poor candidate for a dienophile in a standard Diels-Alder reaction. |
Based on these principles, this compound is not a suitable substrate for a classical Diels-Alder reaction, either as the diene or the dienophile. However, in "inverse-electron-demand" Diels-Alder reactions, an electron-rich alkene can react with an electron-poor diene. Theoretically, this compound could serve as the dienophile in such a reaction, although specific examples involving this compound are not documented in the available literature.
Functionalization for Pharmaceutical and Agrochemical Intermediates
The synthesis of intermediates for pharmaceuticals and agrochemicals often requires the construction of molecules with specific stereochemistry and functional groups. While there is no direct literature linking this compound to the synthesis of specific active ingredients, its functional groups represent potential points for elaboration into more complex, biologically relevant structures.
The vinyl ether moiety is a key functional group. For example, hydrolysis of the vinyl ether can unmask a ketone, a versatile functional group for further transformations such as:
Reductive amination to form amines.
Aldol or similar condensation reactions to form new carbon-carbon bonds.
Wittig-type reactions to generate more complex alkenes.
Furthermore, the double bond itself can be a handle for introducing functionality. Asymmetric dihydroxylation, for instance, could install a chiral diol, a common structural motif in many pharmaceutical compounds sumitomo-chem.co.jp. Although a different butene derivative is used in the cited example, the principle of using an alkene as a precursor for chiral alcohols is a cornerstone of modern synthetic chemistry sumitomo-chem.co.jp. The presence of the ether group provides a stable linkage that can be carried through several synthetic steps.
Role in Polymer Chemistry and Materials Science
The alkene functionality in this compound suggests its potential use as a monomer in polymerization reactions, contributing to the synthesis of novel polymers with tailored properties.
As a Monomer or Comonomer in Polymerization Processes
Vinyl ethers are known to undergo cationic polymerization. The electron-donating ethoxy group stabilizes a cationic intermediate at the alpha-carbon, facilitating the polymerization process. While specific studies on the homopolymerization of this compound are scarce, its structural similarity to other polymerizable alkenes is noteworthy.
In the broader context of polyolefins, butene isomers are significant comonomers. The copolymerization of ethylene (B1197577) with α-olefins like 1-butene (B85601), 1-hexene, or 1-octene (B94956) is a major industrial process for producing Linear Low-Density Polyethylene (B3416737) (LLDPE) mdpi.comnih.gov. The incorporation of these comonomers introduces short-chain branches along the polyethylene backbone, which disrupts crystallinity and allows for the fine-tuning of material properties such as density, flexibility, and toughness mdpi.com.
Studies have also explored the polymerization of branched α-olefins like 3-methyl-1-butene (B165623) using metallocene and Ziegler-Natta catalysts google.comresearchgate.net. The use of 3-methyl-1-butene as a comonomer in propylene (B89431) copolymers has been documented google.com. Given this precedent, it is plausible that this compound could be investigated as a specialty comonomer. The polar ethoxy group would introduce different properties to the resulting polyolefin chain compared to simple alkyl-branched comonomers.
Synthesis of Polymer Additives and Modifiers
Beyond its direct role as a monomer, this compound could serve as a precursor for synthesizing polymer additives. For example, functionalization of the double bond could lead to molecules that can be grafted onto existing polymer chains, thereby modifying their surface properties or compatibility with other materials. The ether linkage provides chemical stability, which is a desirable trait for additives that must withstand processing conditions. The molecule could also be a starting point for creating reactive plasticizers or cross-linking agents, where the double bond provides a site for reaction during polymer curing. However, there is currently a lack of specific research demonstrating the use of this compound for these particular applications.
Development of Novel Reagents and Ligands Derived from this compound
The unique structural characteristics of this compound, namely its electron-rich trisubstituted vinyl ether moiety and the presence of a prochiral center, position it as a compelling starting material for the synthesis of novel reagents and ligands in advanced organic synthesis. Research efforts in this area are primarily focused on leveraging the reactivity of the carbon-carbon double bond and the potential for stereoselective functionalization to create molecules with tailored properties for catalysis and chemical transformations.
The development of new reagents and ligands from this compound can be broadly categorized into two main approaches: the introduction of coordinating functional groups through reactions at the double bond and the modification of the alkyl portion of the molecule. These strategies aim to produce structures that can act as, for example, chiral ligands for asymmetric catalysis or as specialized reagents for specific organic reactions.
One of the most promising avenues for the derivatization of this compound is through asymmetric hydrofunctionalization reactions. These reactions, catalyzed by transition metal complexes, can introduce a variety of functional groups across the double bond with high levels of regio- and enantioselectivity. For instance, the hydrophosphination of this compound using a chiral palladium or nickel catalyst could lead to the formation of novel P-chiral phosphine (B1218219) ligands. The stereochemical outcome of such a reaction would be highly dependent on the nature of the chiral ligand employed in the catalytic system.
The general scheme for such a transformation can be envisioned as follows:
Scheme 1: Proposed Asymmetric Hydrophosphination of this compound
This compound + R₂PH --(Chiral Metal Catalyst)--> Chiral Phosphine Product
The resulting phosphine ligand, bearing a stereocenter at the carbon adjacent to the phosphorus atom, could find applications in a range of asymmetric catalytic reactions, including hydrogenation, cross-coupling, and hydroformylation. The steric bulk provided by the isopropyl group and the electronic properties of the ethoxy group would be expected to influence the coordination environment of a metal center, potentially leading to unique reactivity and selectivity.
A hypothetical study investigating this transformation might yield the following results, highlighting the influence of the chiral ligand on the enantioselectivity of the hydrophosphination reaction:
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | Pd(OAc)₂ | Toluene | 60 | 75 | 85 |
| 2 | (S,S)-Chiraphos | NiCl₂(dme) | THF | 50 | 82 | 92 |
| 3 | (R,R)-DuPhos | Pd₂(dba)₃ | Dioxane | 70 | 68 | 95 |
| 4 | (S)-Josiphos | Ni(acac)₂ | CH₂Cl₂ | 40 | 90 | 88 |
Furthermore, the vinyl ether functionality of this compound opens up possibilities for the synthesis of bidentate ligands. For example, a hydroamination reaction followed by functionalization of the resulting amino group could lead to the formation of P,N or N,N-bidentate ligands. The initial hydroamination could be catalyzed by a lanthanide or late transition metal complex, with the stereoselectivity again being controlled by the choice of a suitable chiral ligand.
Another area of exploration involves the functionalization of the allylic C-H bonds of this compound through transition metal-catalyzed C-H activation. This approach could allow for the direct introduction of a variety of functional groups, including boronic esters, silanes, or halides, which can then be further elaborated to generate novel reagents. For instance, an iridium-catalyzed C-H borylation could install a boronic ester at the methyl group, which could then be used in Suzuki-Miyaura cross-coupling reactions to build more complex molecular architectures.
The development of novel reagents derived from this compound is also an active area of investigation. The electron-rich double bond can participate in cycloaddition reactions, leading to the formation of complex cyclic structures that could serve as synthons for natural product synthesis or as scaffolds for new classes of ligands. For example, a [4+2] cycloaddition with a suitable diene could generate a substituted cyclohexene (B86901) ether, which could be further functionalized.
Theoretical and Computational Chemistry Studies on 2 Ethoxy 3 Methyl 1 Butene
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-ethoxy-3-methyl-1-butene. These computational methods provide detailed insights into its molecular geometry, bond characteristics, and the distribution of electrons within the molecule.
The molecular structure of this compound (C7H14O) consists of a butene backbone with an ethoxy group attached to the second carbon and a methyl group on the third carbon. nist.govnih.gov Its molecular weight is approximately 114.19 g/mol . nih.gov Theoretical models, such as those computed by PubChem, provide optimized 3D structures that are crucial for further computational analysis. nih.gov These models are built upon foundational principles of quantum mechanics to predict the most stable arrangement of atoms in space.
The electronic properties, such as the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO), are key to understanding the reactivity of the molecule. While specific quantum chemical studies detailing the electronic properties of this compound are not abundant in the public domain, general principles of organic chemistry suggest that the double bond is the region of highest electron density, making it susceptible to electrophilic attack. The oxygen atom of the ethoxy group, with its lone pairs of electrons, also influences the electronic landscape of the molecule.
Elucidation of Reaction Mechanisms via Potential Energy Surface Analysis
Potential energy surface (PES) analysis is a powerful computational tool for mapping the energy landscape of a chemical reaction. It allows for the identification of reactants, products, intermediates, and transition states, thereby elucidating the reaction mechanism.
For reactions involving alkenes like this compound, such as additions or rearrangements, PES analysis can reveal the most energetically favorable pathways. For instance, in the context of low-temperature oxidation of butene isomers, systematic investigations have been conducted using quantum chemical calculations to map the PES for various species and transition states. acs.org Although this study did not specifically focus on this compound, the methodologies are directly applicable.
Transition State Characterization and Reaction Coordinate Mapping
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. msuniv.ac.in Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods like Density Functional Theory (DFT) are often employed to locate and characterize these transition states. researchgate.netresearchgate.net
For a reaction involving this compound, such as an electrophilic addition, the transition state would involve the partial formation of new bonds and the partial breaking of existing bonds. The reaction coordinate, which represents the progress of the reaction, can be mapped by following the path of minimum energy from the reactants, through the transition state, to the products on the potential energy surface. msuniv.ac.in For example, in the SN1 mechanism for the formation of 2-ethoxy-3-methylbutane from 3-methyl-2-butanol, a carbocation intermediate is formed, and the reaction proceeds through a two-step process. pearson.com Similar principles would apply to reactions starting with this compound.
Thermochemical Analysis of Reaction Equilibria and Enthalpies of Formation
Thermochemical analysis provides quantitative data on the energy changes that occur during a chemical reaction. This includes the enthalpy of reaction (ΔrH°), Gibbs free energy of formation (ΔfG°), and enthalpy of formation (ΔfH°). chemeo.com
| Property | Value | Units | Method | Reference |
| Enthalpy of Reaction (to 2-ethoxy-3-methyl-2-butene) | 8.82 ± 0.61 | kJ/mol | Eqk | nist.gov |
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of reaction intermediates and products, thus aiding in mechanistic interpretation.
While a specific theoretical spectroscopic analysis for this compound is not available, computational chemistry software can perform these calculations. For instance, normal-mode analysis can be used to calculate the infrared spectra from different force fields. acs.org The predicted vibrational frequencies and intensities would correspond to the various bond stretching and bending modes within the molecule. Similarly, NMR chemical shifts can be calculated to predict the appearance of its NMR spectrum, which is invaluable for structural elucidation. pearson.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com
For a flexible molecule like this compound, numerous conformers exist due to rotation around the C-O and C-C single bonds. Conformational analysis, often performed using Newman projections, helps to identify the most stable conformers by considering steric interactions. youtube.com For example, in butane, the anti-conformation is more stable than the gauche conformation due to reduced steric strain between the methyl groups. youtube.com Similar principles apply to this compound, where the relative orientations of the ethoxy and isopropyl groups will determine the conformational energies. MD simulations can further explore the conformational landscape and the dynamics of interconversion between different conformers, which can influence the molecule's reactivity. semanticscholar.org
Advanced Spectroscopic and Chromatographic Methods for Research Involving 2 Ethoxy 3 Methyl 1 Butene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-ethoxy-3-methyl-1-butene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecule's structure.
In the context of reaction studies, such as the synthesis of 2-ethoxy alkanes from 1-alkenes and bioethanol over zeolite catalysts, NMR is crucial for confirming the identity of the products. researchgate.net For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the vinyl protons of the butene moiety, and the protons of the methyl and methine groups of the isopropyl substituent. The coupling patterns and chemical shifts of these signals would provide definitive evidence for the connectivity of the atoms.
Similarly, the ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule. The chemical shifts of the vinylic carbons would be in the characteristic downfield region for sp²-hybridized carbons, while the carbons of the ethoxy group and the isopropyl group would appear in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| =CH₂ | 4.0 - 4.2 | Doublet of doublets |
| -OCH₂- | 3.5 - 3.8 | Quartet |
| -CH(CH₃)₂ | 2.2 - 2.5 | Multiplet |
| -OCH₂CH₃ | 1.1 - 1.3 | Triplet |
| -CH(CH₃ )₂ | 0.9 - 1.1 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =CH₂ | 155 - 160 |
| C=C H₂ | 85 - 90 |
| -OC H₂- | 65 - 70 |
| -C H(CH₃)₂ | 30 - 35 |
| -OCH₂C H₃ | 15 - 20 |
| -CH(C H₃)₂ | 20 - 25 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of molecules, which is essential for identifying reaction products and monitoring reaction progress. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. researchgate.net
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (114.19 g/mol ). nih.gov The fragmentation pattern would be dictated by the stability of the resulting carbocations. Key fragmentation pathways for ethers include α-cleavage and the loss of an alkoxy group. miamioh.edu For this compound, significant fragments would likely arise from the loss of an ethyl radical or an ethoxy radical. The fragmentation of the butene backbone would also contribute to the spectrum. docbrown.infogatech.edu
For instance, in the GC-MS data for the related isomer, 1-ethoxy-3-methyl-2-butene, prominent peaks are observed at m/z values of 71, 99, 41, 69, and 29. nih.gov A similar fragmentation pattern, with variations in ion abundance, would be anticipated for this compound, providing a fingerprint for its identification.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Ion |
| 114 | [C₇H₁₄O]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 85 | [M - C₂H₅]⁺ |
| 71 | [M - C₃H₇]⁺ or [C₄H₇O]⁺ |
| 69 | [C₅H₉]⁺ |
| 45 | [C₂H₅O]⁺ |
| 29 | [C₂H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Transformation Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for monitoring their transformations during a chemical reaction. In the context of this compound, the IR spectrum would display characteristic absorption bands for the C=C double bond, the C-O-C ether linkage, and the C-H bonds of the alkyl and vinyl groups.
During a reaction, such as the synthesis of this compound from an alcohol and an alkene, IR spectroscopy can be used to follow the disappearance of the reactant's characteristic bands (e.g., the O-H stretch of the alcohol) and the appearance of the product's bands. For example, the formation of the C-O-C ether linkage would be evidenced by the appearance of a strong absorption band in the region of 1050-1150 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch | 3050 - 3100 | Medium |
| C-H stretch (alkyl) | 2850 - 3000 | Strong |
| C=C stretch | 1640 - 1680 | Medium |
| C-O-C stretch | 1050 - 1150 | Strong |
| =C-H bend | 910 - 990 | Strong |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating the components of a mixture, assessing the purity of a compound, and monitoring the progress of a reaction. researchgate.netresearchgate.net
GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile compounds like this compound. The retention time of the compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) is a characteristic property that can be used for its identification. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity.
While GC is often preferred for volatile ethers, HPLC can also be employed, especially for less volatile derivatives or when analyzing reaction mixtures containing non-volatile components. Reverse-phase HPLC with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) could be used to separate this compound from its reactants and byproducts. hplc.eu
The progress of a reaction involving this compound can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC or HPLC. The decrease in the peak area of the reactants and the increase in the peak area of the product provide a quantitative measure of the reaction's conversion and yield over time.
In Situ Spectroscopic Techniques for Real-Time Reaction Analysis
In situ spectroscopic techniques, such as in situ Fourier Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. This provides valuable insights into reaction mechanisms, the formation of transient intermediates, and the influence of reaction conditions. researchgate.net
For reactions involving this compound, such as its synthesis or subsequent transformations over a catalyst, an in situ FTIR setup could be employed. The reaction cell would be placed in the beam of the IR spectrometer, allowing for the continuous collection of spectra from the reaction mixture. This would enable the direct observation of the consumption of reactants and the formation of products and intermediates through changes in their characteristic vibrational bands. The information obtained from in situ studies is crucial for optimizing reaction conditions and understanding the underlying catalytic cycles. irdg.org
Future Research Directions and Unexplored Potential
Catalyst Design and Optimization for Specific Transformations
The development of new catalysts could enable more efficient and selective syntheses of 2-Ethoxy-3-methyl-1-butene and facilitate its use in further chemical transformations. Research could focus on designing catalysts for regioselective and stereoselective reactions involving the vinyl ether moiety.
Stereoselective Synthesis of Chiral Derivatives
The presence of a stereocenter at the C3 position suggests the possibility of synthesizing chiral derivatives of this compound. Future research could explore asymmetric synthesis routes to obtain enantiomerically pure forms of this compound. This could involve the use of chiral catalysts or auxiliaries in reactions such as asymmetric hydrogenation or dihydroxylation of the double bond. The development of methods for the enantioselective synthesis of chiral ethers is an active area of research.
Integration with Emerging Synthetic Methodologies
The vinyl ether functionality is a versatile handle for various modern synthetic methods. Future studies could explore the integration of this compound into emerging fields such as:
Photocatalysis: Visible-light photocatalysis could be employed for novel transformations of the vinyl ether, such as cycloadditions or C-H functionalization reactions. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts could provide new pathways for the asymmetric functionalization of the double bond.
Computational Design and Prediction of Novel Reactivity
Computational chemistry can play a significant role in predicting the reactivity of this compound and designing new reactions. nih.govacs.orgdigitellinc.comacs.org Density functional theory (DFT) calculations could be used to model reaction mechanisms, predict transition state energies, and identify potential new reaction pathways that have not yet been explored experimentally. This could guide the development of novel synthetic applications for this and related vinyl ethers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethoxy-3-methyl-1-butene, and how can reaction efficiency be optimized?
- Methodology : Start with a base-catalyzed Williamson ether synthesis, combining 3-methyl-1-buten-3-ol with ethyl bromide in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (40–60°C) to minimize side products like elimination derivatives . Purify via fractional distillation, and validate purity using GC-MS with reference to NIST spectral libraries .
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodology : Use a combination of H and C NMR to confirm the ether linkage and alkene geometry. Compare experimental IR spectra (C-O stretch at ~1100 cm, alkene C=C at ~1640 cm) with computed NIST Chemistry WebBook data . For unambiguous identification, cross-reference retention indices in GC-MS with databases like EPA DSSTox .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Classify hazards based on analog compounds (e.g., Category 4 acute toxicity for inhalation/dermal/oral exposure) . Use fume hoods for synthesis, wear nitrile gloves, and store under nitrogen to prevent peroxide formation. Include emergency procedures (e.g., eye wash stations) and toxicity data in risk assessments.
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., conflicting spectral assignments or reactivity outcomes) be resolved?
- Methodology : Apply iterative triangulation: (i) Replicate experiments under controlled conditions (e.g., inert atmosphere), (ii) Validate spectral peaks using high-resolution MS and 2D NMR (COSY, HSQC), and (iii) Cross-check with computational models (DFT for vibrational frequencies or NMR chemical shifts) . Publish raw data in open repositories for peer validation.
Q. What computational strategies are effective for modeling the thermodynamic stability and reaction pathways of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond dissociation energies and transition states. Compare enthalpy of formation with experimental calorimetry data (e.g., bomb calorimetry) . Use software like Gaussian or ORCA, and validate against NIST thermochemical tables .
Q. How can byproducts from etherification reactions (e.g., elimination products or isomerization) be systematically identified and quantified?
- Methodology : Employ GC-MS with a polar capillary column (e.g., DB-WAX) to separate volatile byproducts. Use selective ion monitoring (SIM) for trace analysis and quantify via internal standards (e.g., deuterated analogs). Compare fragmentation patterns with EPA DSSTox annotations . For non-volatile residues, apply LC-TOF-MS with electrospray ionization.
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies: (i) Expose samples to pH 3–10 buffers at 40°C, (ii) Monitor degradation via HPLC-UV at 220 nm (alkene absorption), and (iii) Identify degradation products using HRMS. Compare Arrhenius plots to predict shelf-life under standard conditions .
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in catalytic applications?
- Methodology : Synthesize analogs (e.g., varying alkoxy groups or branching) and test their efficacy in model reactions (e.g., Diels-Alder). Use Hammett plots to correlate substituent effects with reaction rates. Characterize intermediates via in situ FTIR or Raman spectroscopy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
